1-(5-Methoxy-2,4-dimethylphenyl)sulfonylazepane
Description
Properties
IUPAC Name |
1-(5-methoxy-2,4-dimethylphenyl)sulfonylazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-12-10-13(2)15(11-14(12)19-3)20(17,18)16-8-6-4-5-7-9-16/h10-11H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBMVGLMUPIRGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCCCCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methoxy-2,4-dimethylphenyl)sulfonylazepane typically involves the following steps:
Formation of the Sulfonyl Chloride Intermediate: The starting material, 5-methoxy-2,4-dimethylphenyl, is reacted with chlorosulfonic acid to form the corresponding sulfonyl chloride.
Nucleophilic Substitution: The sulfonyl chloride intermediate is then reacted with azepane in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(5-Methoxy-2,4-dimethylphenyl)sulfonylazepane can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism by which 1-(5-Methoxy-2,4-dimethylphenyl)sulfonylazepane exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The sulfonyl group can act as an electrophile, while the azepane ring may provide steric hindrance, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonylazepane Derivatives
Compound : 1-(4-Chloro-3-Nitrobenzenesulfonyl)-azepane ()
- Molecular Formula : C₁₂H₁₅ClN₂O₄S
- Molecular Weight : 318.772 g/mol
- Substituents : 4-Chloro-3-nitrophenyl group.
- Key Properties: Higher lipophilicity (XlogP = 2.7) due to nitro and chloro groups. No hydrogen bond donors; five hydrogen bond acceptors.
- Synthesis : Likely involves sulfonylation of azepane with 4-chloro-3-nitrobenzenesulfonyl chloride.
- Methoxy and methyl groups may reduce reactivity compared to nitro groups, altering biological target interactions.
Pyrazoline Derivatives ()
Compound : 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-methoxyphenyl)-2-pyrazoline
- Core Structure: Five-membered pyrazoline ring (non-sulfonylated).
- Substituents : 3,4-Dimethylphenyl and 4-methoxyphenyl groups.
- Key Properties :
- Melting point: 120–124°C.
- Moderate yield (80–85%) in synthesis via chalcone-hydrazine condensation.
- Demonstrated aromatic stacking interactions via NMR data.
- Comparison: The pyrazoline core is more rigid than the azepane ring, affecting conformational flexibility and binding kinetics.
Dienone Derivatives (–4)
Compound : (R,3E,5E)-1-(3,5-Dihydroxy-2,4-dimethylphenyl)-1-methoxyhepta-3,5-dien-2-one
- Core Structure: Linear polyketide-derived dienone.
- Substituents : 3,5-Dihydroxy-2,4-dimethylphenyl group.
- Key Properties :
- Moderate antibacterial activity (e.g., against Staphylococcus aureus).
- Biosynthesized via polyketide pathways involving acetyl-CoA and malonyl-CoA units.
- Comparison: The dienone scaffold lacks the nitrogenous heterocycle present in sulfonylazepanes, limiting its utility in targeting amine-binding enzymes. Hydroxy and methoxy groups enhance solubility but may reduce membrane permeability compared to sulfonamides.
Table 1. Comparative Analysis of Key Compounds
Research Implications and Gaps
- Structural Insights : The target compound’s methoxy and dimethyl groups may enhance metabolic stability compared to nitro-substituted analogs, as seen in .
- Synthetic Challenges : Optimization of sulfonylation conditions (e.g., solvent, temperature) is critical to avoid side reactions, as inferred from pyrazoline syntheses in .
- Biological Potential: While dienones in show antibacterial activity, sulfonylazepanes may target different pathways (e.g., enzyme inhibition via sulfonamide groups).
Biological Activity
1-(5-Methoxy-2,4-dimethylphenyl)sulfonylazepane is a compound characterized by its unique structure, which includes a sulfonyl group attached to an azepane ring, along with a methoxy and two methyl groups on the phenyl ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.
The compound's chemical formula is with a molecular weight of 303.42 g/mol. Its IUPAC name reflects its complex structure, which influences its reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C15H23NO3S |
| Molecular Weight | 303.42 g/mol |
| CAS Number | 898646-76-9 |
| IUPAC Name | This compound |
The biological activity of this compound is believed to be mediated through its interaction with various enzymes and receptors. The sulfonyl group can act as an electrophile, facilitating nucleophilic attacks from biological molecules. The azepane ring provides steric hindrance that may enhance selectivity towards specific targets, potentially leading to altered enzyme activity or receptor modulation.
Biological Activity
Research indicates that this compound may exhibit several biological activities:
- Enzyme Interaction : The sulfonyl group allows for potential interactions with enzymes, possibly serving as an inhibitor or modulator.
- Receptor Binding : It may bind to specific receptors, influencing signal transduction pathways.
- Antimicrobial Properties : Preliminary studies suggest possible antimicrobial activity, although detailed investigations are required to confirm these effects.
Comparative Analysis
To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(5-Methoxy-2,4-dimethylphenyl)sulfonylbenzimidazole | Contains a benzimidazole ring | Potential enzyme inhibitor |
| 1-(5-Methoxy-2,4-dimethylphenyl)sulfonylpyrrolidine | Contains a pyrrolidine ring | Investigated for neuropharmacological effects |
The presence of the azepane ring in this compound distinguishes it from these compounds by imparting unique steric and electronic properties that may enhance its biological activity.
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